ANK-199 is synthesized from pterostilbene, which belongs to the stilbene class of compounds known for their antioxidant properties. The compound is primarily classified under the category of bioactive small molecules that exhibit anti-cancer properties by modulating various cellular pathways. Research indicates that ANK-199 may play a significant role in overcoming drug resistance in cancer cells, particularly those resistant to cisplatin, a common chemotherapy agent .
The synthesis of ANK-199 involves several steps that typically include the modification of pterostilbene through chemical reactions aimed at enhancing its bioactivity. The specific synthetic route may vary based on the desired purity and yield but generally follows these stages:
The synthesis process is crucial as it directly influences the biological activity of ANK-199, making optimization essential for effective application .
ANK-199 possesses a structure characterized by a stilbene backbone with specific modifications that increase its lipophilicity and biological activity. The molecular formula for ANK-199 is C₁₅H₁₄O₄, indicating the presence of hydroxyl groups which are vital for its interaction with biological targets.
The structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS), which confirm the identity and purity of the compound .
ANK-199 undergoes various chemical reactions that are critical for its bioactivity. Key reactions include:
These reactions are essential for understanding how ANK-199 exerts its effects within biological systems .
ANK-199's mechanism of action primarily involves the modulation of autophagy—a process where cells degrade and recycle components to maintain homeostasis and respond to stress. Specifically, ANK-199 has been shown to regulate key proteins involved in autophagy, such as phosphoinositide 3-kinase class III and Beclin 1.
The compound induces autophagic cell death in cisplatin-resistant cancer cells by enhancing the expression of autophagy-related proteins, thereby circumventing resistance mechanisms commonly observed in tumor cells . This mechanism highlights its potential as an adjunct therapy in cancer treatment.
ANK-199 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use .
ANK-199 has significant potential applications in scientific research, particularly in oncology. Its ability to induce autophagic cell death makes it a candidate for:
The ongoing research into ANK-199 continues to unveil its potential benefits, paving the way for future clinical applications .
ANK-199 (4-(3,5-Dimethoxystyryl)phenyl-3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) is a synthetic bis(hydroxymethyl)propionate analog derived from pterostilbene, a natural phytoalexin found in blueberries and grapes. The compound was strategically designed to overcome the pharmacokinetic limitations of its parent molecule. Pterostilbene exhibits promising but modest anticancer activity due to its rapid metabolism via glucuronidation/sulfation of its phenolic group (pKa ~9.6), resulting in a short half-life (~105 minutes) [1]. ANK-199 replaces this labile phenolic moiety with aliphatic hydroxyl groups, significantly enhancing metabolic stability while preserving bioactivity. This structural optimization yielded 13 novel analogs, with ANK-199 (designated Compound 12 in primary literature) emerging as the lead candidate due to its superior efficacy [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: